molecular formula C12H8Cl2FI B14290817 Bis(4-chlorophenyl)iodanium fluoride CAS No. 115973-99-4

Bis(4-chlorophenyl)iodanium fluoride

Cat. No.: B14290817
CAS No.: 115973-99-4
M. Wt: 369.00 g/mol
InChI Key: WVUREDHDLOWIND-UHFFFAOYSA-M
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Description

Bis(4-chlorophenyl)iodanium fluoride is a hypervalent iodine compound known for its unique chemical properties and reactivity. This compound is part of the diaryliodonium salts family, which are widely used in organic synthesis due to their ability to act as electrophilic arylating agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-chlorophenyl)iodanium fluoride typically involves the reaction of 4-chloroiodobenzene with a suitable oxidizing agent. One common method is the use of Oxone (potassium peroxymonosulfate) in the presence of sulfuric acid. This reaction proceeds through the formation of an intermediate iodonium species, which then reacts with fluoride ions to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(4-chlorophenyl)iodanium fluoride undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic reactions.

    Substitution: It participates in electrophilic aromatic substitution reactions, where it transfers the aryl group to nucleophiles.

    Coupling Reactions: It is used in metal-catalyzed coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Typical reaction conditions involve mild temperatures and the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines yield arylamines, while reactions with alcohols produce aryl ethers.

Scientific Research Applications

Bis(4-chlorophenyl)iodanium fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as an arylating agent in organic synthesis, enabling the formation of complex molecules.

    Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their functions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of bis(4-chlorophenyl)iodanium fluoride involves the transfer of the aryl group to a nucleophile. This process is facilitated by the hypervalent iodine center, which acts as an electrophilic site. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-fluorophenyl)iodonium chloride
  • Bis(4-bromophenyl)iodonium chloride
  • Bis(4-methylphenyl)iodonium chloride

Uniqueness

Bis(4-chlorophenyl)iodanium fluoride is unique due to the presence of chlorine atoms, which influence its reactivity and stability. Compared to its fluorinated and brominated counterparts, it offers different reactivity profiles and selectivity in chemical reactions.

Properties

CAS No.

115973-99-4

Molecular Formula

C12H8Cl2FI

Molecular Weight

369.00 g/mol

IUPAC Name

bis(4-chlorophenyl)iodanium;fluoride

InChI

InChI=1S/C12H8Cl2I.FH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1

InChI Key

WVUREDHDLOWIND-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1Cl)[I+]C2=CC=C(C=C2)Cl.[F-]

Origin of Product

United States

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